4-Bromobutyl Phosphorodichloridate

Flame retardancy Hyperbranched polyphosphoesters Cone calorimetry

4-Bromobutyl phosphorodichloridate (CAS 72025-23-1) is a bifunctional organophosphorus building block bearing a reactive phosphorodichloridate (–OP(O)Cl₂) headgroup tethered to a four-carbon alkyl chain terminated by a primary bromine atom. With a molecular formula of C₄H₈BrCl₂O₂P and a molecular weight of 269.89 g·mol⁻¹, it exhibits the dual chemical personality of an acid-labile phosphorylating agent and an alkylating handle suitable for subsequent nucleophilic displacement or radical-mediated transformations.

Molecular Formula C4H8BrCl2O2P
Molecular Weight 269.89 g/mol
Cat. No. B13708262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobutyl Phosphorodichloridate
Molecular FormulaC4H8BrCl2O2P
Molecular Weight269.89 g/mol
Structural Identifiers
SMILESC(CCBr)COP(=O)(Cl)Cl
InChIInChI=1S/C4H8BrCl2O2P/c5-3-1-2-4-9-10(6,7)8/h1-4H2
InChIKeyPMDSGJVCFDSPJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromobutyl Phosphorodichloridate – Procurement-Ready Physicochemical and Structural Primer for Specialty Organophosphorus Sourcing


4-Bromobutyl phosphorodichloridate (CAS 72025-23-1) is a bifunctional organophosphorus building block bearing a reactive phosphorodichloridate (–OP(O)Cl₂) headgroup tethered to a four-carbon alkyl chain terminated by a primary bromine atom . With a molecular formula of C₄H₈BrCl₂O₂P and a molecular weight of 269.89 g·mol⁻¹, it exhibits the dual chemical personality of an acid-labile phosphorylating agent and an alkylating handle suitable for subsequent nucleophilic displacement or radical-mediated transformations . This combination positions it in a narrow functional niche relative to simpler alkyl phosphorodichloridates that lack a distal leaving group.

Why 4-Bromobutyl Phosphorodichloridate Cannot Be Replaced by a Simple Alkyl Phosphorodichloridate


The presence of the terminal C–Br bond in the butyl spacer is the decisive structural feature that precludes simple one-for-one replacement with non-halogenated analogs such as n-butyl phosphorodichloridate or ethyl phosphorodichloridate. While the –OP(O)Cl₂ moiety is common across the class and enables phosphorylation of alcohols, amines, and thiols , the bromine terminus introduces an orthogonal reactive site that can participate independently in nucleophilic substitution, radical thiol–ene coupling, or cyclization reactions . Omitting this bromine eliminates the capacity for sequential or post-polymerization functionalization, which is the mechanistic basis for the performance divergences quantified in Section 3.

Quantitative Differentiation of 4-Bromobutyl Phosphorodichloridate Against Closest Analogs – Evidence-Based Selection Criteria


Total Heat Evolution (THE) Reduction in Epoxy Resin: 4-Bromobutyl Phosphorodichloridate-Derived hbPPE vs. A₂+B₃ Analogue and BDP Benchmark

The hyperbranched polyphosphoester (hbPPE) synthesized from 4‑bromobutyl phosphorodichloridate via the AB₂ route (poly‑1) reduced the total heat evolved (THE) of a bisphenol‑A epoxy resin (EP) by 21% at 10 wt% loading, outperforming an hbPPE prepared by the traditional A₂+B₃ approach (poly‑2, 17% reduction) and the commercial halogen‑free benchmark bisphenol‑A bis(diphenyl phosphate) (BDP, 19% reduction) . In absolute terms, EP‑poly‑1 achieved a THE of 86 MJ·m⁻² versus 110 MJ·m⁻² for neat EP, compared with ~91 MJ·m⁻² for EP‑poly‑2 and 88 MJ·m⁻² for EP‑BDP .

Flame retardancy Hyperbranched polyphosphoesters Cone calorimetry

Synthetic Step Economy: AB₂ Monomer Enables Single-Step Hyperbranched Polymer Synthesis Without Gelation Risk

4‑Bromobutyl phosphorodichloridate serves as the first phosphorus‑based AB₂ monomer reported for hyperbranched polyphosphoester synthesis . In contrast to the commonly employed A₂+B₃ polyaddition strategy—which requires precise stoichiometric control (r = A₂/B₃ ≈ 0.7–0.9) to avoid macroscopic gelation and often yields cross‑linked products when the reaction exceeds the gel point—the AB₂ approach is inherently gelation‑free at any conversion, allowing full monomer consumption in a single polymerization step without the need for real‑time monitoring or termination before the critical conversion .

Hyperbranched polymers AB₂ monomer Step‑growth polymerization

Calculated Lipophilicity: 4‑Bromobutyl vs. n‑Butyl Phosphorodichloridate as a Predictor of Phase Partitioning and Membrane Permeability

The introduction of the terminal bromine atom increases the calculated logP (octanol/water partition coefficient) of the phosphorodichloridate scaffold. Chemsrc and ChemExper data indicate a logP of approximately 3.99–4.0 for 4‑bromobutyl phosphorodichloridate , compared with a logP of 3.39 for the non‑brominated n‑butyl phosphorodichloridate . This ΔlogP of +0.6 corresponds to a roughly 4‑fold increase in partition coefficient, suggesting significantly enhanced partitioning into organic phases or lipid bilayers.

Lipophilicity LogP ADME prediction

Orthogonal Reactivity: Phosphorylation at P–Cl Followed by Nucleophilic Displacement at C–Br Enables Sequential Heterobifunctional Derivatization

The phosphorodichloridate group reacts rapidly with alcohols, amines, and thiols to form phosphate triesters, phosphoramidates, or phosphorothioates, while the terminal bromine remains intact under these phosphorylation conditions . In a subsequent, orthogonal step, the C–Br bond can undergo nucleophilic substitution (e.g., with thiols, amines, or azide) or participate in radical-mediated thiol–ene reactions after elimination to the alkene . This sequential reactivity is absent in simple alkyl phosphorodichloridates like n‑butyl or ethyl phosphorodichloridate, which possess only the P–Cl electrophilic centers .

Heterobifunctional linker Sequential derivatization Phosphorylating agent

Evidence-Anchored Application Scenarios for 4-Bromobutyl Phosphorodichloridate – Where the Data Support Prioritized Adoption


Halogen-Free Hyperbranched Flame-Retardant Additives for Epoxy Thermosets

When formulating reactive flame retardants for epoxy resins used in electronics encapsulation, aerospace composites, or construction laminates, 4‑bromobutyl phosphorodichloridate provides a synthetic entry to AB₂‑type hyperbranched polyphosphoesters that reduce total heat evolved by 21% at 10 wt% loading . This exceeds the performance of comparable A₂+B₃‑derived hbPPEs (17% reduction) and matches or slightly surpasses the commercial BDP benchmark (19% reduction), while the AB₂ architecture eliminates gelation risk during polymer synthesis . Procurement teams seeking a monomer that delivers both process robustness and superior fire‑load suppression should prioritize the bromobutyl‑functionalized variant over non‑halogenated alkyl phosphorodichloridates, which lack the terminal alkene precursor necessary for AB₂ monomer construction .

Sequential Heterobifunctional Linker Synthesis for Phosphoramidate Prodrugs and Bioconjugates

In medicinal chemistry programs requiring a phosphate‑based linker with a distal functionalization point, 4‑bromobutyl phosphorodichloridate offers a decisive advantage: the P–Cl bonds can be exploited first for phosphorylation of a nucleoside or alcohol, after which the intact C–Br terminus can be displaced with an amine, thiol, or azide nucleophile to introduce a targeting ligand, fluorescent probe, or pharmacokinetic modifier . This two‑step sequential strategy is not accessible with simple alkyl phosphorodichloridates such as ethyl or n‑butyl phosphorodichloridate, which provide no secondary reactive handle post‑phosphorylation . The calculated logP increase of +0.6 relative to the non‑brominated analog may also improve membrane permeability of the resulting phosphoramidate conjugates, a relevant consideration for intracellular drug delivery.

Phosphorus-Containing Heterocycle Synthesis via Intramolecular Cyclodehydrobromination

For synthetic groups targeting phosphorus‑heterocyclic scaffolds such as perhydro‑1,2‑azaphosphorine 2‑oxides, 4‑bromobutyl phosphorodichloridate provides a direct cyclization precursor. The Hewitt and Newland protocol demonstrates that after initial P‑arylation with phenylmagnesium bromide and hydrolysis to 4‑bromobutyl(phenyl)phosphinic acid, treatment with sodium hydride in warm xylene induces cyclodehydrobromination to afford the azaphosphorine ring in good yield . This cyclization relies on the presence of the terminal bromine as a leaving group; non‑halogenated butyl phosphorodichloridates cannot undergo this transformation, making the bromobutyl variant the mandatory starting material for this synthetic route .

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